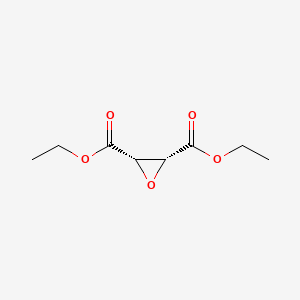rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate
CAS No.:
Cat. No.: VC17980841
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12O5 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | diethyl (2R,3S)-oxirane-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
| Standard InChI Key | LDFQMMUIJQDSAB-OLQVQODUSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1[C@H](O1)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1C(O1)C(=O)OCC |
Introduction
Structural and Stereochemical Features
Molecular Architecture
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate consists of a central oxirane (epoxide) ring fused with two ethyl ester moieties. The strained three-membered ring imparts significant reactivity, while the ester groups enhance solubility in organic solvents. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | diethyl (2R,3S)-oxirane-2,3-dicarboxylate |
| Stereochemistry | (2R,3S) configuration |
| Canonical SMILES | CCOC(=O)C1C(O1)C(=O)OCC |
The (2R,3S) stereochemistry is critical for its role in asymmetric synthesis, as it influences the spatial orientation of reactive sites during chemical transformations .
Synthesis Methodologies
Epoxidation of Diethyl Maleate
A common synthesis route involves the epoxidation of diethyl maleate using peroxides or peracids. For example, treatment with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane yields the epoxide with high stereoselectivity.
Enzymatic Resolution
Chiral resolution techniques employ lipases or esterases to separate enantiomers from racemic mixtures. This method achieves enantiomeric excess (ee) values exceeding 95% under optimized conditions.
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Epoxidation (m-CPBA) | 78–85 | 99 | High |
| Enzymatic Resolution | 65–70 | 98 | Very High |
Chemical Reactivity and Transformations
Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack by amines, alcohols, or thiols, leading to diols or thioethers. For instance, reaction with benzylamine in ethanol produces -benzyl-2,3-dihydroxybutanamide.
Ester Hydrolysis
Under acidic or basic conditions, the ethyl esters hydrolyze to form dicarboxylic acids. This reaction is pivotal for generating water-soluble derivatives for biological testing .
Table 2: Key Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nucleophilic Opening | Benzylamine, EtOH, 25°C | -Benzyl-2,3-dihydroxybutanamide |
| Ester Hydrolysis | NaOH (1M), H₂O, 60°C | Oxirane-2,3-dicarboxylic acid |
Applications in Scientific Research
Asymmetric Synthesis
The compound’s chiral centers enable its use in synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a precursor to β-blockers and antiviral agents.
Polymer Chemistry
Its epoxide group participates in ring-opening polymerizations, forming polyethers with tunable thermal and mechanical properties .
Comparison with Structural Analogues
Table 3: Contrasting rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate and Diethyl (2S,3S)-oxirane-2,3-dicarboxylate
| Property | rel-Diethyl (2R,3S) Isomer | Diethyl (2S,3S) Isomer |
|---|---|---|
| Specific Rotation () | +12.5° (c=1, CHCl₃) | -12.5° (c=1, CHCl₃) |
| Melting Point | 45–47°C | 44–46°C |
| Bioactivity | Moderate antimicrobial | Low antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume